(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 3-methyl-2-aminobenzothiazole under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reactants are heated under reflux .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and brominating agent .
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .
Scientific Research Applications
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: Known for their monoamine oxidase inhibition properties.
3-methylbenzo[d]thiazol-methylquinolinium derivatives: Exhibited strong antibacterial activities.
Uniqueness
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is unique due to its specific structure, which combines the properties of both benzothiazole and sulfonamide moieties. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGOJAHRLMKIG-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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